

In vivo dosage and administration of AZ-10417808

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Compound of Interest		
Compound Name:	AZ-10417808	
Cat. No.:	B1665885	Get Quote

Application Notes and Protocols: AZ-10417808

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Abstract

AZ-10417808, also known as AQZ-1, is a potent and selective, non-peptide small molecule inhibitor of caspase-3. As a key executioner caspase in the apoptotic pathway, caspase-3 is a significant therapeutic target in a variety of pathologies characterized by excessive cell death. These application notes provide a summary of the known biochemical properties of **AZ-10417808**, its mechanism of action, and generalized protocols for its use in in vitro and conceptual guidance for in vivo studies.

Biochemical and Pharmacological Data

AZ-10417808 is a member of the anilinoquinazoline (AQZ) class of compounds. It demonstrates high selectivity for caspase-3 over other caspases, making it a valuable tool for investigating the specific role of this enzyme in apoptotic processes.

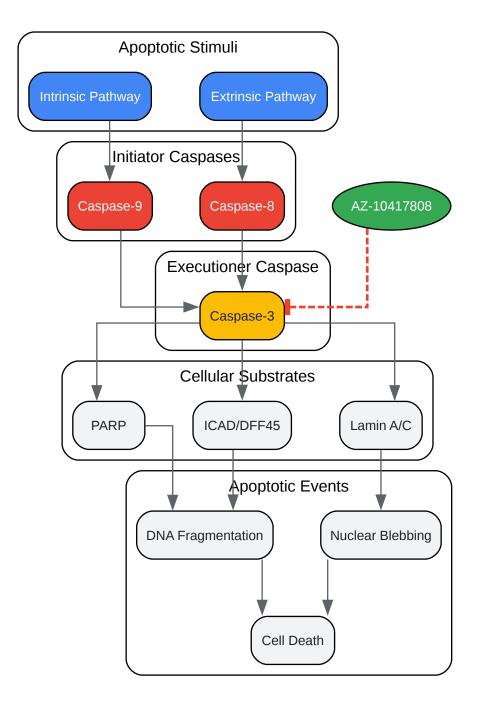


Property	Value	Reference
IUPAC Name	2-[(3,4- dichlorophenyl)amino]-6-nitro- 4-oxo-N-(prop-2-en-1- yl)quinazoline-8-carboxamide	
Synonyms	AQZ-1	_
CAS Number	331645-84-2	
Molecular Formula	C18H13Cl2N5O4	
Molecular Weight	434.23 g/mol	
Mechanism of Action	Selective, reversible inhibitor of caspase-3	[1]
Ki (human caspase-3)	247 nM	[1]
Selectivity	>40-fold selective over caspases-1, -2, -6, -7, and -8 (Ki > 10 μM)	[1]
Cellular Activity	Blocks staurosporine-induced apoptosis in SH-SY5Y cells	[1]

Mechanism of Action and Signaling Pathway

AZ-10417808 exerts its anti-apoptotic effects by directly inhibiting the enzymatic activity of caspase-3. Caspase-3 is a critical executioner caspase that, once activated by initiator caspases (such as caspase-9), cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By binding to and inhibiting caspase-3, **AZ-10417808** prevents these downstream events, thereby preserving cell viability.





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Caption: The role of **AZ-10417808** in the caspase-3 mediated apoptotic pathway.

In Vivo Dosage and Administration

Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for **AZ-10417808** have not been publicly reported. The following information is



provided as a general guideline for initiating in vivo studies with a novel caspase-3 inhibitor and should be adapted based on preliminary dose-ranging and toxicology studies.

General Considerations for Preclinical Studies

- Animal Model Selection: The choice of animal model should be relevant to the disease or condition being studied where apoptosis plays a significant role (e.g., neurodegenerative disease models, ischemia-reperfusion injury models).
- Formulation: AZ-10417808 is a small molecule that will likely require formulation for in vivo delivery. Solubility and stability in various vehicles should be determined. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a mixture of solvents like DMSO and polyethylene glycol (PEG).
- Route of Administration: The route of administration will depend on the target tissue and the pharmacokinetic properties of the compound. Potential routes include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC).
- Dose-Ranging Studies: A pilot dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. This typically involves administering single escalating doses to small groups of animals and monitoring for signs of toxicity.

Hypothetical Experimental Protocol for a Rodent Model

This protocol is a generalized starting point and must be optimized.

Objective: To assess the efficacy of AZ-10417808 in a mouse model of [disease].

Materials:

AZ-10417808

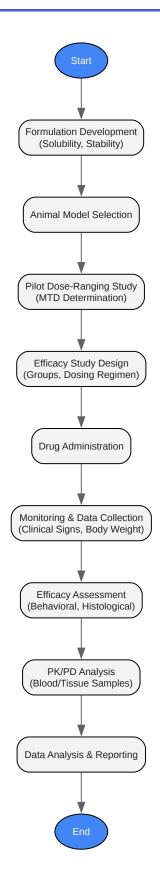
- Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
- Experimental animals (e.g., C57BL/6 mice)
- Dosing syringes and needles



Protocol:

- Formulation Preparation: Prepare a stock solution of AZ-10417808 in 100% DMSO. On the
 day of dosing, dilute the stock solution with the appropriate vehicle to the final desired
 concentrations. Ensure the final concentration of DMSO is well-tolerated by the animals
 (typically ≤10%).
- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Dose Groups: Divide animals into multiple groups (n=8-10 per group):
 - Group 1: Vehicle control
 - Group 2: Low dose AZ-10417808 (e.g., 1 mg/kg)
 - Group 3: Mid dose AZ-10417808 (e.g., 5 mg/kg)
 - Group 4: High dose AZ-10417808 (e.g., 25 mg/kg)
- Administration: Administer the formulation via the chosen route (e.g., IP injection) at a volume of 10 mL/kg body weight.
- Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities.
- Efficacy Assessment: At a predetermined time point post-treatment, assess the therapeutic efficacy based on the disease model (e.g., behavioral tests, tissue histology, biomarker analysis).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In a satellite group of animals, collect blood and tissue samples at various time points after dosing to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and to correlate drug exposure with the pharmacodynamic effect (e.g., inhibition of caspase-3 activity in the target tissue).





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Caption: A generalized workflow for preclinical in vivo studies of AZ-10417808.



In Vitro Experimental Protocol

The following protocol is based on the methodology described for evaluating **AZ-10417808**'s effect on staurosporine-induced apoptosis in SH-SY5Y neuroblastoma cells[1].

Objective: To determine the inhibitory effect of **AZ-10417808** on caspase-3 activity and apoptosis in a cell-based assay.

Materials:

- SH-SY5Y cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- AZ-10417808
- Staurosporine
- Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
- Cell lysis buffer
- Plate reader (absorbance or fluorescence)

Protocol:

- Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂).
- Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
- Compound Treatment: Pre-treat the cells with various concentrations of **AZ-10417808** (e.g., 0.1, 1, 10, 100 μ M) or vehicle control for 1-2 hours.
- Apoptosis Induction: Induce apoptosis by adding staurosporine (e.g., $1~\mu M$) to the wells and incubate for 4-6 hours.
- Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.



- Caspase-3 Activity Assay: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.
- Data Acquisition: Measure the absorbance or fluorescence at appropriate intervals using a plate reader.
- Data Analysis: Calculate the percentage of caspase-3 inhibition for each concentration of **AZ-10417808** compared to the staurosporine-treated control. Determine the IC₅₀ value.

Safety Precautions

Standard laboratory safety procedures should be followed when handling **AZ-10417808**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The toxicological properties of this compound have not been extensively studied; therefore, it should be handled with care.

Ordering Information

AZ-10417808 is available from various chemical suppliers for research purposes. Please refer to the supplier's documentation for specific storage and handling instructions.

Need Custom Synthesis?

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References

- 1. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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